2-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C22H23FN2O2 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.17435614 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolism and Excretion Studies
One study focused on identifying human metabolites of a closely related compound, (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a novel inhibitor of the If current channel. This research provided valuable insights into the metabolism and excretion of YM758 and its metabolites, offering implications for the development of similar compounds for medical applications (Umehara et al., 2009).
Anti-tubercular Activity
Another significant application includes the synthesis and evaluation of 2,4-diaminoquinazoline series as anti-tubercular agents, demonstrating the potential of structurally related compounds in treating tuberculosis. This work highlights the importance of specific molecular modifications for enhancing biological activity (Odingo et al., 2014).
Novel Synthetic Routes
Research has also been conducted to develop practical and scalable synthetic routes for compounds like YM758 monophosphate, a potent If current channel inhibitor. These studies are crucial for the efficient large-scale production of medically relevant compounds (Yoshida et al., 2014).
Antimicrobial and Antihypertensive Agents
Compounds similar to 2-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated for their antimicrobial activity, showcasing their potential as new therapeutic agents against various pathogenic bacteria and fungi (Zaki et al., 2019). Furthermore, derivatives have been assessed for their bradycardic activities, indicating their utility as novel antihypertensive agents without inducing reflex tachycardia (Watanuki et al., 2011).
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(3-fluorobenzoyl)piperidin-4-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c23-20-7-3-6-18(14-20)22(27)24-11-9-17(10-12-24)21(26)25-13-8-16-4-1-2-5-19(16)15-25/h1-7,14,17H,8-13,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYMHXNVHZFSSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)C(=O)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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